molecular formula C27H33F3N2O2 B1139093 Tfm-4AS-1 CAS No. 188589-61-9

Tfm-4AS-1

Cat. No. B1139093
CAS RN: 188589-61-9
M. Wt: 474.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tfm-4AS-1 is a novel, synthetic, small molecule compound developed by researchers in China and Japan. It has a unique chemical structure that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant properties. Tfm-4AS-1 has been studied extensively in both in vivo and in vitro experiments, and has been shown to have a wide range of potential applications in medical research.

Scientific Research Applications

Selective Androgen Receptor Modulator (SARM)

Tfm-4AS-1 is a dual selective androgen receptor modulator (SARM) and 5α-reductase inhibitor . It is a potent and selective partial agonist (E max = 55%) of the androgen receptor (IC 50 = 30 nM) .

Tissue-Selective Androgenic Effects

Tfm-4AS-1 shows tissue-selective androgenic effects . It promotes the accumulation of bone and muscle mass and has reduced effects in reproductive tissues and sebaceous glands .

Reduced Sebaceous Gland Formation

In an animal study, Tfm-4AS-1 stimulated sebaceous gland formation only 31% as much as dihydrotestosterone (DHT) at doses that were as anabolic or more so than DHT . This suggests potential applications in the treatment of acne and other sebaceous gland-related conditions.

Prostate Gland Growth

Tfm-4AS-1 only weakly promoted growth of the prostate gland . This could make it a potential therapeutic agent in the management of conditions like benign prostatic hyperplasia.

Antagonistic Actions in Seminal Vesicles and Prostate Gland

Tfm-4AS-1 partially antagonized the actions of DHT in the seminal vesicles and endogenous androgens in the prostate gland . This suggests potential applications in the treatment of conditions related to these tissues.

Structural Properties

Structurally, Tfm-4AS-1 is a 4-azasteroid . This unique structure could have implications in the design and synthesis of new drugs.

Pharmaceutical Development

A structurally related and more advanced version of Tfm-4AS-1, MK-0773, was developed and pursued for potential pharmaceutical use . This indicates the potential of Tfm-4AS-1 as a lead compound in drug discovery and development.

properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBLEKKYWFJKBP-JZFZSVFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tfm-4AS-1

Q & A

Q1: How does TFM-4AS-1 interact with the androgen receptor (AR) differently compared to a full agonist like dihydrotestosterone (DHT)?

A1: TFM-4AS-1 exhibits partial agonist activity towards the AR, differentiating its interaction mechanism from full agonists like DHT. While both ligands bind to AR, TFM-4AS-1 only partially activates the AR-dependent MMTV promoter (55% maximal response compared to DHT) []. This difference stems from TFM-4AS-1's ability to antagonize the interaction between the N-terminal and C-terminal domains of the AR, a crucial step for full receptor activation and subsequent gene transcription [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.